2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid

Description

Properties

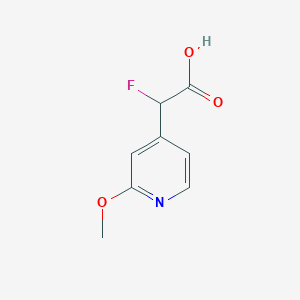

Molecular Formula |

C8H8FNO3 |

|---|---|

Molecular Weight |

185.15 g/mol |

IUPAC Name |

2-fluoro-2-(2-methoxypyridin-4-yl)acetic acid |

InChI |

InChI=1S/C8H8FNO3/c1-13-6-4-5(2-3-10-6)7(9)8(11)12/h2-4,7H,1H3,(H,11,12) |

InChI Key |

BUAQPYAKBGEBHI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC(=C1)C(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid can be achieved through several methods One common approach involves the use of fluorinated pyridines as starting materialsThe reaction conditions often require the use of strong bases and fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound features a fluorine atom and a methoxy group attached to a pyridine ring, which enhances its solubility and reactivity. Its molecular formula is C_9H_10FNO_2, with a molecular weight of approximately 185.15 g/mol. The presence of the fluorine atom is crucial as it often influences the compound's biological interactions, making it a valuable candidate for various applications.

Pharmaceutical Applications

-

Drug Development :

- Intermediate in Synthesis : 2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents targeting specific diseases.

- Enzyme Inhibition : Research indicates that this compound may exhibit enzyme inhibition properties, making it a candidate for developing drugs aimed at conditions such as cancer or neurodegenerative diseases .

-

Biological Activity :

- Studies have shown that derivatives of this compound can modulate enzyme activities and receptor functions, potentially leading to significant biological effects . For instance, modifications to the pyridine ring have been linked to improved activity against amyloid-beta production, which is relevant in Alzheimer's disease research .

Case Study 1: Inhibition of Amyloid-Beta Production

A study explored methoxypyridine-derived compounds similar to this compound, demonstrating improved activity in inhibiting amyloid-beta42 production. The findings suggested that specific substitutions on the pyridine ring significantly enhance potency, indicating a promising direction for Alzheimer's treatment .

Case Study 2: Synthesis of Novel Derivatives

Research involving the synthesis of derivatives from this compound highlighted its versatility as a scaffold for creating novel compounds with enhanced biological activities. These derivatives were evaluated for their efficacy in various assays related to neurodegeneration and metabolic disorders .

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, leading to increased potency and selectivity. The compound may inhibit or activate certain pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Electronic Effects: The 2-methoxy group on pyridine in the target compound donates electrons via resonance, raising the pKa of the carboxylic acid compared to electron-withdrawing groups (e.g., CF₃ in ).

- Steric Considerations: Bulky substituents (e.g., iodine in or biphenyl in ) reduce solubility but may enhance target binding specificity.

- Biological Relevance: Pyridine-containing analogs (e.g., QV-5070 ) are often explored in medicinal chemistry due to their ability to engage in hydrogen bonding, unlike purely phenyl-based analogs.

Biological Activity

2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid is a compound that has garnered attention due to its potential biological activities. The presence of fluorine and a methoxy group on the pyridine ring enhances its pharmacological properties, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and potential therapeutic uses.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 185.15 g/mol. The unique structure includes:

- A pyridine ring substituted with a fluorine atom .

- A methoxy group at the 2-position.

- An acetic acid moiety .

These structural features contribute to its solubility and reactivity, influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorine atom enhances binding affinity, while the methoxy group may improve solubility and stability in biological environments. Research indicates that this compound may act as an enzyme inhibitor , potentially modulating various biochemical pathways relevant to disease mechanisms.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted for its capacity to modulate gamma-secretase activity, which is crucial in the production of amyloid-beta (Aβ) peptides associated with Alzheimer's disease .

Cytotoxicity and Antiproliferative Effects

The compound has demonstrated selective cytotoxicity against various cancer cell lines, including:

- HCT116 (human colon cancer)

- MCF-7 (breast cancer)

- U87 MG (glioblastoma)

- A549 (adenocarcinoma)

The antiproliferative activity was evaluated with IC50 values indicating significant potency in inhibiting cell growth .

Case Studies

- Alzheimer's Disease Model : In vivo studies using J20 mice showed that treatment with methoxypyridine-derived compounds resulted in reduced levels of Aβ42 in plasma and brain tissues, suggesting potential for therapeutic application in neurodegenerative diseases .

- Cancer Cell Lines : A series of experiments assessed the effects of this compound on various cancer cell lines. The results indicated that compounds containing the methoxypyridine motif exhibited improved efficacy in reducing cell viability compared to their parent compounds .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(5-Methoxypyridin-4-yl)acetic acid | Methoxy group at position 5 | Lacks fluorine substitution |

| 1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone | Ketone instead of carboxylic acid | Different functional group |

| 1-(5-Chloro-2-methoxypyridin-4-yl)ethanone | Chlorine atom instead of fluorine | Different halogen may influence activity |

The distinct substitution pattern on the pyridine ring significantly impacts the chemical reactivity and biological activity compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.